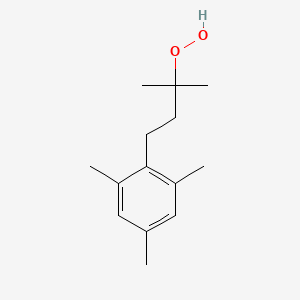
2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol is an organic compound characterized by its unique structure, which includes a peroxol group attached to a butane backbone with methyl and trimethylphenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol typically involves the reaction of 2-Methyl-4-(2,4,6-trimethylphenyl)butane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using hydrogen peroxide and suitable catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired peroxol compound while minimizing side reactions.
化学反応の分析
Types of Reactions
2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the peroxol group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The pathways involved include the formation of hydroxyl radicals and other reactive intermediates.
類似化合物との比較
Similar Compounds
2-Methyl-4-phenyl-2-butanol: A related compound with a similar structure but lacking the peroxol group.
2-Methyl-2-butene: Another related compound used as a free radical scavenger.
Uniqueness
2-Methyl-4-(2,4,6-trimethylphenyl)butane-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to generate reactive oxygen species sets it apart from other similar compounds.
特性
CAS番号 |
85981-78-8 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC名 |
2-(3-hydroperoxy-3-methylbutyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C14H22O2/c1-10-8-11(2)13(12(3)9-10)6-7-14(4,5)16-15/h8-9,15H,6-7H2,1-5H3 |
InChIキー |
IFGQUKXLMPYCRN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CCC(C)(C)OO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
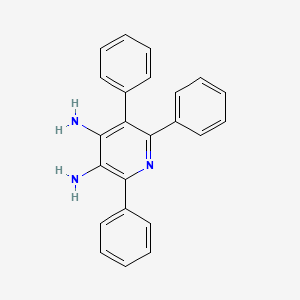

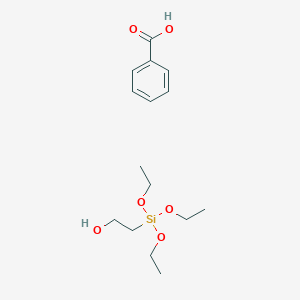
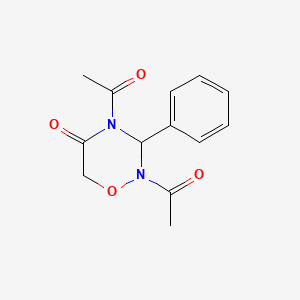
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
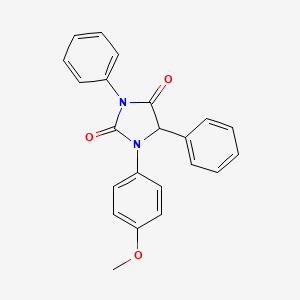
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
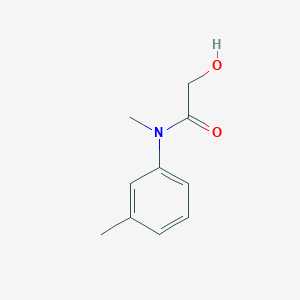

![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
